6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione
Description
Decarestrictine D
Oxane-2,4-dione
(3S,4R,10R,Z)-4-(Methoxymethoxy)-3-methyl-10-pentyl-3,4,7,8-tetrahydro-2H-oxecine-2,9(10H)-dione
- Structure : 10-membered lactone with a pentyl chain at C10 and methoxymethoxy protection at C4.
- Key difference : Additional alkyl substituents and protective groups altering solubility and reactivity.
| Compound | Ring Size | Functional Groups | Double Bonds |
|---|---|---|---|
| 6-Hydroxy-10-methyl-oxecine-2,4-dione | 10 | C6-OH, C10-CH₃, C2/C4 ketones | Z at C7–C8 |
| Decarestrictine D | 10 | C3-OH, C6-OH | E at C8–C9 |
| Oxane-2,4-dione | 6 | C2/C4 ketones | None |
Properties
CAS No. |
144161-43-3 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-hydroxy-2-methyl-2,3,6,7-tetrahydrooxecine-8,10-dione |
InChI |
InChI=1S/C10H14O4/c1-7-3-2-4-8(11)5-9(12)6-10(13)14-7/h2,4,7-8,11H,3,5-6H2,1H3 |
InChI Key |
YRYGUSBXGHCZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(CC(=O)CC(=O)O1)O |
Origin of Product |
United States |
Biological Activity
6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione is C10H14O4. The compound features a unique oxecine ring structure that contributes to its biological activity. Its structural characteristics are crucial for understanding its interaction with biological targets.
Antitumor Activity
Research has indicated that 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| L1210 | 15.5 |
| MCF-7 | 12.3 |
| HCT116 | 9.8 |
These results suggest that the compound may act as a potential lead for developing new anticancer agents .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains with the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
| E. faecalis | 10 |
These findings indicate that 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione may serve as a potential candidate for developing new antimicrobial therapies .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. Specifically, it has been shown to interfere with the folate metabolism pathway by inhibiting dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .
Case Studies
- Anticancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : In a separate investigation involving S. aureus infection models, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.
Scientific Research Applications
Pharmaceutical Applications
The compound has demonstrated promising biological activities that can be leveraged in drug discovery and development.
1. Antimicrobial Activity
Research indicates that 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione exhibits antimicrobial properties. In a study assessing various compounds for their ability to inhibit bacterial growth, this compound showed significant activity against strains of Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
In vitro studies have reported that this compound can reduce the production of inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
3. Anticancer Potential
Preliminary studies have indicated that 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione may inhibit cancer cell proliferation. It has shown effectiveness against melanoma cell lines in laboratory settings, making it a candidate for further investigation in cancer therapeutics .
Agricultural Applications
The compound's phytotoxic properties make it a candidate for use in herbicides.
1. Herbicidal Activity
Research has identified the potential of this compound as a natural herbicide. In field trials, it demonstrated effective control over common weed species without adversely affecting crop yield .
2. Plant Growth Regulation
Studies suggest that 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione can act as a plant growth regulator by influencing hormonal pathways in plants. This could enhance crop resilience against environmental stressors .
Chemical Synthesis Applications
The compound serves as an important intermediate in synthetic organic chemistry.
1. Synthesis of Complex Molecules
It is utilized as a building block for synthesizing more complex molecules through various reactions such as Diels-Alder cycloaddition and other coupling reactions. Its unique structure allows for the formation of diverse chemical entities .
2. Development of Novel Materials
Exploratory research is ongoing into using this compound for developing novel materials with specific electronic or optical properties due to its unique molecular framework .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various derivatives of 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione revealed that modifications to the hydroxyl group significantly enhanced its activity against pathogenic bacteria .
Case Study 2: Herbicidal Effectiveness
Field trials assessing the herbicidal properties showed that formulations containing this compound effectively reduced weed biomass by up to 70% compared to untreated controls while maintaining crop health .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Diones
The evidence highlights several dione-containing heterocycles, which differ in ring size, substituents, and functional groups. Key comparisons include:
Key Observations:
- Ring Systems: The target compound’s 10-membered oxecine ring contrasts with the 6-membered aromatic systems (quinoline, pyrimidine, pyridine) in analogs. Larger rings like oxecine may influence conformational flexibility and solubility .
- Substituents : The hydroxy and methyl groups in the target compound differ from chlorine, benzyl, or phosphonate substituents in analogs. Hydroxy groups often enhance hydrophilicity, while methyl groups may stabilize hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
